molecular formula C10H15NO B568911 3-Amino-3-(2-methylphenyl)propan-1-ol CAS No. 21464-52-8

3-Amino-3-(2-methylphenyl)propan-1-ol

Cat. No. B568911
CAS RN: 21464-52-8
M. Wt: 165.236
InChI Key: SSTJWHUMHSFYDT-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylphenyl)propan-1-ol is a compound that belongs to the class of organic compounds known as aminopropanols . It is a colorless liquid and is one of the simplest aminopropanols . The compound differs from others by the substitutions of their amino group and of their phenyl ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(2-methylphenyl)propan-1-ol is characterized by the presence of an amino group and a 2-methylphenyl group attached to the same carbon atom in the propanol backbone . The molecular weight of similar compounds has been reported to be around 179.25 .

Scientific Research Applications

Enzymatic Resolution in Asymmetric Synthesis

3-Amino-3-(2-methylphenyl)propan-1-ol derivatives have been studied for their use in enzymatic resolution processes, which are crucial in the asymmetric synthesis of pharmaceuticals like (S)-dapoxetine. The enzyme Candida antarctica lipase A (CAL-A) has proven effective in these processes (Torre, Gotor‐Fernández & Gotor, 2006).

Investigation of Cyclisation Reactions

This compound undergoes cyclisation through both its aryl radical cation and alkoxyl radical intermediates. Studies have shown variations in product yields and cyclisation regioselectivities, which are influenced by pH changes (Goosen, McCleland & Rinaldi, 1993).

Exploration in Carbon Steel Corrosion Inhibition

In corrosion science, derivatives of 3-Amino-3-(2-methylphenyl)propan-1-ol have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These compounds have shown potential as anodic inhibitors, providing a protective layer on metal surfaces (Gao, Liang & Wang, 2007).

Anticancer and Kinase Inhibitory Activities

Studies have synthesized 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and evaluated them as Src kinase inhibitors and for their anticancer activity. Certain derivatives have shown promising results in inhibiting the growth of human breast carcinoma cells (Sharma et al., 2010).

Synthesis of Cyclic Polyamines

The compound has been used in the synthesis of multifunctional polycationic polyamines, which are important in drug and gene delivery. A novel method involving the enzymatic generation of an amino aldehyde in situ has expanded the range of possible polyamine products (Cassimjee, Marin & Berglund, 2012).

properties

IUPAC Name

3-amino-3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJWHUMHSFYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-methylphenyl)propan-1-ol

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